FAK/aurora kinase-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
FAK/aurora kinase-IN-1 is a compound that targets both focal adhesion kinase and aurora kinase A. Focal adhesion kinase is a non-receptor tyrosine kinase involved in cellular processes such as adhesion, migration, and survival . Aurora kinase A is a serine/threonine kinase essential for cell division and is often overexpressed in cancer cells . The dual inhibition of these kinases makes this compound a promising candidate for cancer therapy.
Vorbereitungsmethoden
The synthesis of FAK/aurora kinase-IN-1 involves multiple steps, including the formation of key intermediates and their subsequent coupling under specific reaction conditions. The synthetic route typically starts with the preparation of the core structure, followed by functional group modifications to achieve the desired activity. Industrial production methods may involve optimizing these steps for scalability and cost-effectiveness .
Analyse Chemischer Reaktionen
FAK/aurora kinase-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and the nature of the substituents on the compound .
Wissenschaftliche Forschungsanwendungen
FAK/aurora kinase-IN-1 has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used to study the inhibition mechanisms of kinases. In biology, it helps in understanding cell signaling pathways and their role in cancer progression. In medicine, it is being investigated as a potential therapeutic agent for treating various cancers due to its ability to inhibit key kinases involved in tumor growth and metastasis .
Wirkmechanismus
The mechanism of action of FAK/aurora kinase-IN-1 involves the inhibition of focal adhesion kinase and aurora kinase A. Focal adhesion kinase plays a crucial role in transmitting signals from the extracellular matrix to the cell cytoplasm, regulating cell survival, proliferation, migration, and invasion . Aurora kinase A is involved in cell division processes by regulating mitosis . By inhibiting these kinases, this compound disrupts critical cellular functions, leading to reduced tumor growth and metastasis .
Vergleich Mit ähnlichen Verbindungen
FAK/aurora kinase-IN-1 is unique due to its dual inhibition of both focal adhesion kinase and aurora kinase A. Similar compounds include other focal adhesion kinase inhibitors like PF-573228 and aurora kinase inhibitors like alisertib . these compounds typically target only one kinase, whereas this compound targets both, providing a broader therapeutic potential .
Eigenschaften
Molekularformel |
C23H24ClN7O3 |
---|---|
Molekulargewicht |
481.9 g/mol |
IUPAC-Name |
2-[2-[[5-chloro-2-[(6-morpholin-4-ylpyridin-3-yl)amino]pyrimidin-4-yl]amino]phenyl]-N,N-dimethyl-2-oxoacetamide |
InChI |
InChI=1S/C23H24ClN7O3/c1-30(2)22(33)20(32)16-5-3-4-6-18(16)28-21-17(24)14-26-23(29-21)27-15-7-8-19(25-13-15)31-9-11-34-12-10-31/h3-8,13-14H,9-12H2,1-2H3,(H2,26,27,28,29) |
InChI-Schlüssel |
AFDBHVRIGXISEK-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)C(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=CN=C(C=C3)N4CCOCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.